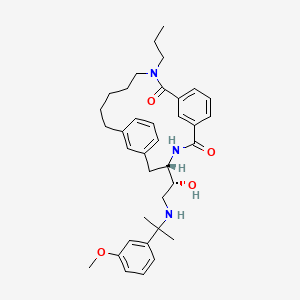
Anticancer agent 72
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 72 is a novel compound that has shown promising results in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs that target specific molecular pathways involved in cancer cell proliferation and survival. Unlike traditional chemotherapy agents, this compound is designed to minimize damage to healthy cells, thereby reducing side effects and improving patient outcomes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 72 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity reagents and solvents, and stringent quality control measures are implemented at each stage of production. The final product is subjected to rigorous testing to ensure it meets the required specifications for clinical use.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 72 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
Applications De Recherche Scientifique
Anticancer agent 72 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of anticancer drugs and developing new synthetic methodologies.
Biology: Investigated for its effects on cancer cell lines and its potential to induce apoptosis (programmed cell death) in malignant cells.
Medicine: Evaluated in clinical trials for its efficacy in treating various types of cancer, including breast, lung, and colon cancer.
Industry: Used in the development of new anticancer formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of Anticancer agent 72 involves the inhibition of specific molecular targets that are essential for cancer cell survival and proliferation. These targets include enzymes involved in DNA replication and repair, as well as proteins that regulate cell cycle progression and apoptosis. By binding to these targets, this compound disrupts the normal functioning of cancer cells, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Anticancer agent 72 include:
Paclitaxel: A plant-derived anticancer agent that stabilizes microtubules and prevents cell division.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Cisplatin: A platinum-based drug that forms cross-links in DNA, leading to apoptosis.
Uniqueness
This compound is unique in its ability to selectively target cancer cells while sparing healthy cells. This selectivity is achieved through its specific binding to molecular targets that are overexpressed in cancer cells. Additionally, this compound has shown a favorable safety profile in preclinical studies, with fewer side effects compared to traditional chemotherapy agents.
Propriétés
Formule moléculaire |
C20H19N7O2 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
6-(4-methylpiperazin-1-yl)-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H19N7O2/c1-24-10-12-25(13-11-24)20-17-5-3-2-4-16(17)19-22-21-18(26(19)23-20)14-6-8-15(9-7-14)27(28)29/h2-9H,10-13H2,1H3 |
Clé InChI |
BZSZQLYSCIYBNH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)

![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)





